Lipophilicity (LogP) Comparison: 3-Acetoxy vs. Parent DBA and 3-Hydroxy Metabolite
The calculated octanol-water partition coefficient (XLogP3) for 3-acetoxydibenz[a,h]anthracene is 6.5, which is 0.3 log units lower than the parent dibenz[a,h]anthracene (XLogP3 = 6.8) and 0.7 log units higher than 3-hydroxydibenz[a,h]anthracene (estimated XLogP3 ≈ 5.8) [1]. This intermediate lipophilicity directly translates to predictable reverse-phase HPLC retention times, enabling resolution of the acetoxy-protected precursor from both the parent hydrocarbon and its deprotected phenolic metabolite.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.5 |
| Comparator Or Baseline | Dibenz[a,h]anthracene (XLogP3 = 6.8); 3-Hydroxydibenz[a,h]anthracene (estimated XLogP3 ≈ 5.8) |
| Quantified Difference | 0.3 log units less lipophilic than parent DBA; 0.7 log units more lipophilic than 3-hydroxy metabolite |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The intermediate LogP value makes 3-acetoxydibenz[a,h]anthracene a uniquely suitable internal standard or retention-time marker for HPLC method development targeting PAH metabolites.
- [1] PubChem. 3-Acetoxydibenz[a,h]anthracene (CID 2735227): Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2735227. View Source
